Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate
Description
Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound featuring a fused triazole and pyridine ring system, with an ethyl ester group at the 5-position. This scaffold is of significant interest in medicinal and agrochemical research due to its versatility as a synthetic intermediate. The [1,5-a] fusion pattern confers unique electronic properties, influencing reactivity and interaction with biological targets. Its derivatives are explored for applications ranging from antimicrobial agents to herbicides, depending on substituent modifications .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-8-10-6-11-12(7)8/h3-6H,2H2,1H3 |
InChI Key |
FGSAGMALZLJJSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC=NN21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is efficient, with good functional group tolerance and high yields.
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is also efficient and provides good yields.
Industrial Production Methods
Industrial production methods for Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production, given their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biology: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Material Sciences: It has applications in material sciences due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s neuroprotective and anti-inflammatory effects are mediated through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Core Heterocyclic System Variations
- Pyridine vs. Pyrimidine Cores: Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8): Replaces the pyridine ring with pyrimidine, introducing two nitrogen atoms in the six-membered ring. This enhances electron-deficient character, affecting binding to enzymes like acetolactate synthase (ALS) in herbicides . Molecular weight: 311.34 g/mol .
Isomeric Variations
- This compound is classified as an irritant, highlighting how isomerism impacts safety profiles .
Functional Group Modifications
- Ester Position and Substituents :
- Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS 52798-84-2): The ester group at position 7 (vs. 5 in the parent compound) and a methyl substituent at position 5 yield a molecular formula of C₉H₁₀N₄O₂ (MW: 206.20 g/mol), influencing solubility and metabolic stability .
- Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate : Bulky aryl substituents enhance antiproliferative activity, with a molecular weight of 436.46 g/mol .
Physicochemical Properties
- IR Spectral Data :
- Solubility and Reactivity :
- Chlorinated derivatives (e.g., 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidines) are more reactive toward nucleophilic substitution, enabling further functionalization .
Biological Activity
Ethyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including synthesis methods, pharmacological effects, and case studies that highlight its efficacy against various pathogens.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a triazole ring fused to a pyridine structure. The compound's properties and potential interactions with biological targets are influenced by the presence of the carboxylate group.
Synthesis Methods
Several methods have been developed for synthesizing this compound:
- Microwave-Mediated Synthesis : A catalyst-free method that yields high purity and efficiency under eco-friendly conditions. This method allows for the rapid formation of the triazolo-pyridine framework with good yields (up to 89%) .
- Copper-Catalyzed Reactions : Utilization of copper as a catalyst in radical reactions has been shown to facilitate the synthesis of various derivatives of triazolo-pyridines .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Chlamydia : Compounds based on this scaffold showed selective activity against Chlamydia species, indicating potential as a starting point for drug development targeting this pathogen .
- Gram-positive and Gram-negative Bacteria : The compound displayed moderate antibacterial activity against strains such as N. meningitidis and H. influenzae, suggesting its utility in treating bacterial infections .
Antiviral Activity
Research has also indicated that derivatives of ethyl [1,2,4]triazolo[1,5-a]pyridine can inhibit viral replication. For instance:
- Influenza A Virus : New hybrid compounds based on this structure have shown anti-influenza activity by disrupting critical protein-protein interactions within the viral polymerase complex .
Anticancer Activity
The compound has been identified as a potential inhibitor of AXL receptor tyrosine kinase, which is implicated in various proliferative conditions including cancer. Inhibition of this pathway could lead to therapeutic benefits in cancer treatment .
Case Study 1: Antichlamydial Activity
A study investigated the antichlamydial activity of newly synthesized derivatives based on ethyl [1,2,4]triazolo[1,5-a]pyridine. The results indicated that certain compounds significantly reduced chlamydial inclusion numbers and sizes in infected cells while exhibiting low cytotoxicity towards human cells. This highlights the potential for developing targeted therapies against chlamydial infections .
Case Study 2: Antiviral Efficacy
In another study focusing on influenza viruses, compounds derived from ethyl [1,2,4]triazolo[1,5-a]pyridine were evaluated for their ability to inhibit viral replication. The compounds were found to significantly reduce plaque formation in vitro and demonstrated favorable cytotoxicity profiles, making them promising candidates for further development as antiviral agents .
Q & A
Q. What are the common synthetic routes for Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multicomponent reactions or cyclization of triazole derivatives with carbonyl-containing precursors. For example:
- One-pot three-component reactions using 5-aminotriazoles, aldehydes, and ethyl acetoacetate in ethanol with catalysts like APTS (3-aminopropyltriethoxysilane) yield triazolopyridine cores. Reaction parameters (temperature, solvent, catalyst loading) are optimized via iterative testing to maximize yield and purity .
- Regioselective synthesis under acidic or ionic liquid conditions ensures proper substituent positioning. For instance, 3,5-diaminotriazole reacts with benzaldehyde and ethyl 3-oxobutanoate to form dihydro derivatives, with regioselectivity controlled by adjusting pH and solvent polarity .
- Cyclocondensation of ethyl α-cyanocinnamate with triazole precursors in ethanol, catalyzed by piperidine, generates fused triazolopyridine esters. Reflux duration and stoichiometry are critical to minimize side products .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity. For example, pyrazole-proton environments in ethyl pyrazolo[1,5-a]pyridine carboxylates are resolved via splitting patterns in CDCl₃ .
- X-ray crystallography provides precise structural data, such as bond angles and dihedral angles. Crystals grown from hexane-ethyl acetate-dichloromethane mixtures reveal triclinic systems (e.g., P1 space group, a = 6.1250 Å, b = 13.1425 Å) .
- Mass spectrometry (EI/HRMS) and IR spectroscopy validate molecular weight (e.g., m/z 418.49 for C₂₄H₂₆N₄O₃) and functional groups (e.g., ethynyl C≡C stretch at 2121 cm⁻¹) .
Advanced Research Questions
Q. How do substituent variations at specific positions affect the compound's biological activity?
- C5 and C7 positions are critical for receptor binding. Introducing a benzylamino group at C5 and a free amino group at C7 enhances adenosine receptor (AR) affinity (e.g., Ki = 1.11 nM for hA2AAR). Replacing C7 with phenylureido groups improves selectivity (hA2AAR Ki = 1.44 nM; hA1/hA2A = 216) .
- Ethyl ester groups at the pyridine ring modulate solubility and bioavailability. Hydrolysis to carboxylic acids under physiological conditions can alter pharmacokinetics .
- Chlorine or methylthio substituents at C2/C5 enhance stability and enzyme inhibition (e.g., 5-chloromethyl derivatives in triazolopyrimidinone synthesis show 45–65% crude yields) .
Q. How can computational modeling rationalize structure-activity relationships (SAR) and binding modes?
- Molecular docking (e.g., using AutoDock Vina) identifies key interactions, such as π-π stacking between ethynyl groups and aromatic residues (e.g., Phe168 in hA2AAR) .
- Interaction Energy Fingerprints (IEFs) quantify per-residue contributions (electrostatic, hydrophobic) to binding. For example, benzylamino groups at C5 stabilize hA2AAR via hydrophobic contacts with Ile66 and Val84 .
- MD simulations assess conformational stability of ligand-receptor complexes over 100 ns trajectories, validating in vitro affinity trends .
Q. What strategies address contradictions in structure-activity data across different derivative series?
- Systematic SAR libraries : Synthesize analogs with incremental substituent changes (e.g., halogens, alkyl chains) to isolate electronic vs. steric effects .
- Cross-validation assays : Test derivatives against related targets (e.g., AR subtypes A1, A2B, A3) to identify off-target interactions .
- Meta-analysis of crystallographic data : Compare binding modes of triazolopyridines with pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines to resolve divergent affinity trends .
Q. What challenges arise in regioselective synthesis, and how are they mitigated?
- Competing cyclization pathways (e.g., 5- vs. 7-substitution) are minimized using directing groups. For example, 3,5-diaminotriazole reacts with ethyl 3-oxobutanoate under acidic conditions to favor 5-methyl-7-phenyl dihydro derivatives .
- Catalyst screening : Ionic liquids (e.g., [BMIM]BF₄) enhance regioselectivity by stabilizing transition states .
- HPLC-MS monitoring tracks intermediate formation, enabling real-time adjustment of reaction parameters (e.g., temperature, pH) .
Methodological Tables
Q. Table 1. Key Synthetic Routes and Yields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
